molecular formula C9H12N2O2 B8595181 6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid

6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid

Cat. No.: B8595181
M. Wt: 180.20 g/mol
InChI Key: AIZDPBCJXOZVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

AIZDPBCJXOZVBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid (available from Chemstep Product List, 250 mg, 1.65 mmol) in dichloromethane (4.6 ml) was added dimethylamine (2M solution in THF, 2.17 ml, 4.34 mmol) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 mins when sodium triacetoxyborohydride (459 mg, 2.17 mmol) was added and the mixture stirred overnight. The reaction mixture was quenched by the addition of a few drops of methanol. The mixture was loaded onto an aminopropyl-SPE cartridge (5 g) pre-eluted with dichloromethane, which was eluted with dichloromethane followed by methanol. Fractions containing product were combined and dried under vacuum. The crude product was taken up in sodium hydroxide solution (2M, 25 ml) and washed with dichloromethane (2×25 ml). The aqueous layer was acidified to pH7 using hydrochloric acid (5M) and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g), which had been pre-eluted with methanol (1 volume) followed by water (1 volume). The cartridge was eluted with water (1 volume) followed by methanol. Fractions containing product were combined and dried to give the title compound (85 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two

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